molecular formula C14H16O4S B14318365 (5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate CAS No. 106379-29-7

(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B14318365
CAS No.: 106379-29-7
M. Wt: 280.34 g/mol
InChI Key: OZEZETLXPBOCDP-UHFFFAOYSA-N
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Description

(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexene Ring: Starting from a suitable cyclohexene precursor, the ketone group is introduced via oxidation reactions.

    Esterification: The final step involves esterification to form the sulfonate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The sulfonate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions, while the sulfonate ester can act as a leaving group in substitution reactions. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Similar in structure but lacks the sulfonate ester group.

    Methyl 4-methylbenzenesulfonate: Contains the sulfonate ester but lacks the cyclohexene ring and ketone group.

Uniqueness

(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the combination of a cyclohexene ring, a ketone group, and a sulfonate ester

Properties

CAS No.

106379-29-7

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

IUPAC Name

(5-oxocyclohex-3-en-1-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H16O4S/c1-11-5-7-14(8-6-11)19(16,17)18-10-12-3-2-4-13(15)9-12/h2,4-8,12H,3,9-10H2,1H3

InChI Key

OZEZETLXPBOCDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC=CC(=O)C2

Origin of Product

United States

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